Fluoroacetyl chloride

Description

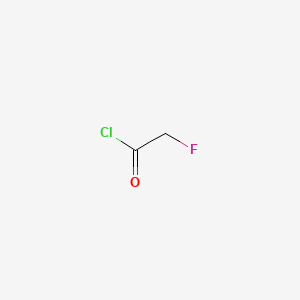

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHDTYQJAQDBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059885 | |

| Record name | Fluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline] | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-06-8 | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CQX1ANG4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physical and chemical properties of fluoroacetyl chloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetyl chloride (FCH₂COCl) is a reactive acyl chloride containing fluorine. Its unique properties make it a valuable reagent in organic synthesis, particularly for the introduction of the fluoroacetyl moiety into molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, supported by experimental data and methodologies. It is intended to serve as a comprehensive resource for professionals in research and drug development.

Physical Properties

This compound is a colorless liquid with a sharp, pungent odor.[1][2] It is highly volatile and corrosive.[3][4] The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClFO | [1][5][6] |

| Molecular Weight | 96.49 g/mol | [1][2][5] |

| Boiling Point | 70-71 °C at 755 Torr | [2][6] |

| Density | 1.3813 g/cm³ at 20 °C | [6] |

| Refractive Index | 1.353 | [5][6] |

| Flash Point | -16.1 ± 19.0 °C | [5][6] |

| Vapor Pressure | 294.4 ± 0.1 mmHg at 25°C | [5] |

| Solubility | Reacts with water | [1][2] |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the acyl chloride functional group. Its reactivity is further influenced by the electronegative fluorine atom.

Reactivity with Water

This compound reacts vigorously with water and moisture in the air to produce fluoroacetic acid and hydrochloric acid.[1][2][6] This reaction is characteristic of acyl chlorides and is highly exothermic.

Stability and Hazardous Reactions

The compound is considered stable under standard storage conditions, which include a cool, dry, and well-ventilated area away from incompatible materials.[7][8] However, it is highly reactive and can undergo hazardous reactions.

-

Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and fluorine-containing compounds.[1][3][4]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, alcohols, and metals.[7] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][3][4]

Synthetic Applications

The primary utility of this compound in organic synthesis is as a fluoroacetylating agent. It is used to introduce the FCH₂CO- group into various organic molecules, which is a valuable strategy in the development of pharmaceuticals and agrochemicals.[9] For instance, it can be used for the fluoroacetylation of amino and hydroxyl groups.[10]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of sodium fluoroacetate (B1212596) with a chlorinating agent, such as phosphorus pentachloride.[9][11]

Methodology:

-

Reactants: Sodium fluoroacetate and phosphorus pentachloride are the primary reactants.

-

Reaction Conditions: The reaction is typically carried out in a flask equipped with a reflux condenser. The mixture is heated to initiate the reaction.

-

Product Isolation: The resulting this compound is a volatile liquid and can be isolated by distillation from the reaction mixture.

-

Purification: Further purification can be achieved through fractional distillation.

Caution: This synthesis should be performed in a well-ventilated fume hood due to the hazardous nature of the reactants and products.[11]

Determination of Physical Properties

The physical properties of this compound are determined using standard analytical techniques.

-

Boiling Point: The boiling point is determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Density: The density is measured using a pycnometer or a digital density meter. It is calculated as the mass of the substance divided by its volume.

-

Refractive Index: A refractometer is used to measure the refractive index, which is a measure of how much the path of light is bent, or refracted, when it enters the substance.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for confirming the presence of the fluorine atom and for structural elucidation.[1][12]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

Toxicity: It is highly toxic if inhaled or ingested and can cause severe skin burns and eye damage.[1][2][4][7] Ingestion can lead to fluoroacetate poisoning.[1]

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8] Work should be conducted in a fume hood to avoid inhalation of vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][8]

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis of this compound and its subsequent application in the fluoroacetylation of a generic substrate containing an amino group.

Caption: Workflow for the synthesis and application of this compound.

References

- 1. This compound | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - ProChem, Inc. [prochemonline.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | CAS#:359-06-8 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Fluoroacetyl Chloride from Sodium Fluoroacetate

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of fluoroacetyl chloride, a valuable reagent for introducing the fluoroacetyl moiety into organic molecules. The primary focus is the established method utilizing sodium fluoroacetate (B1212596) as the starting material.

Overview of the Synthesis

This compound (C₂H₂ClFO) is a reactive acyl chloride used in organic synthesis. A common and historically significant method for its preparation involves the reaction of sodium fluoroacetate with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅).[1][2] This reaction is a straightforward conversion of a carboxylate salt to an acyl chloride.

The overall reaction is as follows:

FCH₂COONa + PCl₅ → FCH₂COCl + POCl₃ + NaCl

Alternative reagents, such as phthaloyl dichloride, have also been employed, particularly in the synthesis of radiolabeled [¹⁸F]this compound from the corresponding potassium [¹⁸F]fluoroacetate salt.[3]

Experimental Protocol

The following protocol is based on the method described by William E. Truce in 1948.[1][2]

Caution: Fluoroacetic acid, sodium fluoroacetate, and this compound are potent poisons. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] this compound is also water-reactive and will form hydrochloric acid upon contact with moisture.[4][5]

Materials and Equipment:

-

Sodium fluoroacetate (FCH₂COONa)

-

Phosphorus pentachloride (PCl₅)

-

2-liter round-bottom flask

-

Condenser arranged for downward distillation

-

Receiving flask

Procedure:

-

In a two-liter round-bottom flask, mix 220 g (2.27 moles) of sodium fluoroacetate (minimum 90% purity) and 530 g (2.49 moles) of phosphorus pentachloride.[2]

-

Immediately connect the flask to a condenser arranged for downward distillation.

-

A spontaneous reaction occurs, and heat is generated. The reaction mixture will liquefy.

-

As the reaction proceeds, this compound will begin to distill.

-

Continue the distillation until no more product comes over. The crude distillate is collected in the receiving flask.

-

The collected colorless liquid is crude this compound. Further purification can be achieved by redistillation.

Data Presentation

The quantitative data from the described synthesis and properties of the product are summarized below.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Fluoroacetate Mass | 220 g | [2] |

| Sodium Fluoroacetate Moles | 2.27 moles | [2] |

| Phosphorus Pentachloride Mass | 530 g | [2] |

| Phosphorus Pentachloride Moles | 2.49 moles | [2] |

| Product | ||

| Crude Product Mass | 123 g | [2] |

| Yield | ~56% (based on sodium fluoroacetate) | |

| Molar Mass | 96.49 g·mol⁻¹ | [4] |

| Boiling Point | 70 to 71 °C (at 755 mmHg) | [1] |

| Refractive Index (n²⁵D) | 1.3835 | [2] |

| Appearance | Colorless liquid | [4] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from sodium fluoroacetate.

Caption: Workflow for this compound Synthesis.

Mechanism of Toxicity of Fluoroacetate

While this guide focuses on synthesis, it is critical for researchers to understand the high toxicity of the starting material, sodium fluoroacetate. Its toxicity stems from a process known as "lethal synthesis".[6]

-

Fluoroacetyl-CoA enters the citric acid cycle (Krebs cycle) and condenses with oxaloacetate to form 2-fluorocitrate.[7][9]

-

Fluorocitrate binds very tightly to the enzyme aconitase, effectively halting the citric acid cycle.[7][9]

-

This inhibition of a crucial metabolic pathway leads to cellular energy depletion and accumulation of citrate, resulting in severe toxic effects on the central nervous, respiratory, and cardiovascular systems.[6][8]

The logical relationship of this toxic pathway is depicted below.

Caption: Lethal Synthesis Pathway of Fluoroacetate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. This compound | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. SODIUM FLUOROACETATE (PIM 494) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Fluoroacetyl Chloride for Advanced Research

For Immediate Release

This whitepaper serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical compound fluoroacetyl chloride. It details its chemical identity, molecular structure, physical and chemical properties, synthesis, and applications, with a focus on its role in the synthesis of fluorinated organic molecules for pharmaceutical and imaging applications.

Chemical Identity and Molecular Structure

This compound, a key reagent in organic synthesis, is an acyl chloride characterized by the presence of a fluorine atom on the alpha-carbon.

-

Chemical Name: 2-Fluoroacetyl chloride[1]

-

CAS Number: 359-06-8[1]

-

Molecular Formula: C₂H₂ClFO[1]

-

Molecular Weight: 96.49 g/mol [1]

-

Synonyms: Fluoroethanoyl chloride, Acetyl chloride, fluoro-[2]

The molecular structure of this compound is depicted below:

Figure 1: Skeletal and Ball-and-Stick Models of this compound (Image Credit: Wikimedia Commons, PubChem)

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a pungent odor.[1][3] It is a reactive compound, particularly sensitive to moisture. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 70-71 °C | [2] |

| Density | 1.3813 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.353 | [4] |

| Flash Point | -16.1 ± 19.0 °C (Calculated) | [5] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features (Expected) |

| ¹H NMR | A doublet in the region of 4.5-5.5 ppm, due to the coupling of the methylene (B1212753) protons with the adjacent fluorine atom. |

| ¹³C NMR | Two resonances are expected: one for the carbonyl carbon (downfield) and one for the alpha-carbon, which will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A triplet is expected, due to coupling with the two adjacent protons.[1] |

| IR Spectroscopy | A strong absorption band in the region of 1810-1775 cm⁻¹ corresponding to the C=O stretch of the acyl chloride. A C-F stretching band is also expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the fluoroacetyl group. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of sodium fluoroacetate (B1212596) with a chlorinating agent such as phosphorus pentachloride.[2]

Experimental Protocol: Synthesis from Sodium Fluoroacetate

Caution: Fluoroacetic acid, its salts, and this compound are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Sodium fluoroacetate

-

Phosphorus pentachloride

-

Anhydrous reaction vessel with a distillation apparatus

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium fluoroacetate.

-

Slowly add phosphorus pentachloride to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Once the addition is complete, gently heat the reaction mixture to drive the reaction to completion and distill the crude this compound.

-

The collected distillate can be further purified by fractional distillation to yield pure this compound.

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable reagent for introducing the fluoroacetyl moiety (-COCH₂F) into organic molecules. This functional group can significantly alter the biological properties of a molecule, making it a useful tool in drug discovery and development.[2]

Fluoroacetylation of Amines and Alcohols

This compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: General Fluoroacetylation of an Amine

Materials:

-

Substrate amine

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the amine substrate and the tertiary amine base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the hydrochloride salt and excess reagents.

-

The crude product is then purified by column chromatography, recrystallization, or distillation.

Caption: Amine Fluoroacetylation Workflow.

Role in PET Imaging

A significant application of this compound is in the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers. The introduction of the ¹⁸F isotope allows for the in vivo imaging and tracking of biologically active molecules. The synthesis of [¹⁸F]this compound and its subsequent use in labeling complex biomarkers under mild conditions has been demonstrated.[6]

Reaction Mechanism

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic Acyl Substitution.

Safety and Handling

This compound is a highly toxic and corrosive substance.[7] It is also water-reactive and will produce hydrochloric acid upon contact with moisture.[1]

-

Handling: Should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. The container should be tightly sealed.[8]

-

Spills: Small spills can be absorbed with an inert material like sand or vermiculite (B1170534) and placed in a sealed container for disposal.[7] For larger spills, the area should be evacuated.

-

Disposal: Waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile reagent for the introduction of the fluoroacetyl group into a wide range of organic molecules. Its utility in medicinal chemistry and for the synthesis of PET imaging agents underscores its importance in modern drug discovery and development. Due to its high toxicity and reactivity, strict adherence to safety protocols is paramount when handling this compound.

References

- 1. This compound | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 4. echemi.com [echemi.com]

- 5. CAS # 359-06-8, this compound, 2-Fluoroacetyl chloride - chemBlink [chemblink.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reaction Mechanism of Fluoroacetyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism of fluoroacetyl chloride with various nucleophiles. This compound serves as a critical building block in medicinal chemistry and materials science for the introduction of the fluoroacetyl moiety (-COCH₂F), which can significantly alter the biological activity and physical properties of molecules. Understanding its reaction mechanisms is paramount for optimizing synthetic routes and developing novel chemical entities.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution . This mechanism is characteristic of acyl halides and proceeds via a two-step addition-elimination process, which involves the formation of a tetrahedral intermediate.

The reactivity of the carbonyl carbon in this compound is significantly enhanced by the inductive electron-withdrawing effects of both the chlorine and the α-fluorine atoms. This effect increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2]

The general mechanism can be visualized as follows:

-

Nucleophilic Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][5]

-

Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), the resulting product is positively charged. A base, which could be another molecule of the nucleophile or a non-nucleophilic base added to the reaction, deprotonates the product to yield the final, neutral fluoroacetylated compound and a protonated base.[3][6]

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. organic chemistry - Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Fluoroacetyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for fluoroacetyl chloride (C₂H₂ClFO). Due to the limited availability of specific experimental spectra in public databases, this document compiles predicted and typical values based on the analysis of related compounds and general principles of spectroscopy. This information is intended to serve as a reference for the identification and characterization of this reactive acyl chloride.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are predictions based on established spectroscopic trends for acyl chlorides and organofluorine compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | ~4.5 - 5.5 | Doublet | JHF ≈ 45 - 50 | -CH ₂F |

| ¹³C | ~165 - 175 | Doublet | JCF ≈ 20 - 30 | C =O |

| ~75 - 85 | Doublet | JCF ≈ 180 - 250 | -C H₂F | |

| ¹⁹F | ~ -220 to -240 | Triplet | JFH ≈ 45 - 50 | -CH₂F |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F. Predicted values are based on data for similar structures.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| C=O Stretch | ~1800 - 1820 | Strong |

| C-F Stretch | ~1000 - 1100 | Strong |

| C-Cl Stretch | ~700 - 800 | Medium-Strong |

| CH₂ Bend | ~1400 - 1450 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 96/98 | Low | [C₂H₂ClFO]⁺ | Molecular ion peak (M⁺), showing isotope pattern for Chlorine. |

| 61 | High | [C₂H₂FO]⁺ | Loss of Cl radical from the molecular ion. |

| 33 | Medium | [CH₂F]⁺ | Alpha-cleavage. |

| 35/37 | Medium | [Cl]⁺ | Chlorine cation. |

Experimental Protocols

2.1 NMR Spectroscopy

-

Sample Preparation: Due to the reactivity of this compound, particularly its sensitivity to moisture, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware. A sample of this compound (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly dried over molecular sieves. The solution is then transferred to a dry NMR tube, which is subsequently sealed.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for the carbonyl carbon which can have a long relaxation time.

-

¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. The spectral width must be wide enough to encompass the large chemical shift range of fluorine compounds.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). This must be done quickly in a dry environment to prevent hydrolysis. Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared in a sealed liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the solvent-filled cell is first recorded. The sample is then introduced, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the compound in a volatile, dry solvent (e.g., dichloromethane) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Direct infusion via a syringe pump into an appropriate ionization source is also possible.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each detected ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Whitepaper: The Strategic Value of the α-Fluoromethyl Ketone (-COCH2F) Moiety in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics. Among the various fluorinated functional groups, the α-fluoromethyl ketone (-COCH2F), or monofluoromethyl ketone (FMK), has emerged as a privileged electrophilic "warhead." When incorporated into a recognition element, such as a peptide backbone, it creates a powerful and often highly selective class of enzyme inhibitors known as Peptidyl Fluoromethyl Ketones (PFMKs).[1][2]

This technical guide explores the core value of introducing the -COCH2F group into organic molecules. It details the group's mechanism of action, summarizes key quantitative data for its biological activity, provides representative experimental protocols, and illustrates its strategic application in targeting critical enzymes involved in human disease.

Core Properties and Strategic Advantages of the -COCH2F Group

The strategic value of the -COCH2F moiety stems from the powerful electron-withdrawing effect of the adjacent fluorine atom. This effect significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within an enzyme's active site.[1][3]

Key advantages include:

-

Tunable Reactivity: The -COCH2F group is reactive enough to form covalent bonds with potent nucleophiles like the thiol group of cysteine but is generally less reactive than its chloromethyl ketone (CMK) analogue.[4] This controlled reactivity leads to greater selectivity and a lower potential for off-target effects, reducing the risk of indiscriminate alkylation of other biomolecules.[1][4]

-

Covalent Inhibition: It serves as an effective handle for irreversible or slowly reversible covalent inhibition, a modality that can offer prolonged duration of action and high potency.[5][6]

-

Transition-State Mimicry: In its hydrated gem-diol form, the fluoromethyl ketone can act as a stable mimic of the tetrahedral transition state formed during peptide bond hydrolysis, leading to potent, reversible competitive inhibition.[1]

-

Specificity Conferral: When appended to a peptide or small molecule scaffold that mimics an enzyme's natural substrate, the resulting inhibitor can achieve a high degree of target specificity.[3][7]

A significant consideration for monofluoromethyl ketones is their potential in vivo metabolism to toxic fluoroacetate.[1][8] This has led to increased interest in di- and trifluoromethyl ketones, which do not share this metabolic liability and exhibit different reactivity profiles.[8]

Mechanism of Action: Covalent Targeting of Proteases

The primary application of the -COCH2F group is in the design of inhibitors for hydrolytic enzymes, particularly cysteine and serine proteases.[2] These enzymes are central to pathologies ranging from cancer and inflammation to viral replication.[1][3]

For cysteine proteases (e.g., cathepsins, caspases, SARS-CoV 3CLpro), the mechanism involves a two-step process:

-

Initial Binding: The inhibitor's recognition element (e.g., peptide sequence) docks into the enzyme's active site through non-covalent interactions.

-

Covalent Adduct Formation: The nucleophilic thiol group of the catalytic cysteine residue attacks the electrophilic carbonyl carbon of the FMK. This forms a reversible hemithioketal intermediate. This intermediate can then undergo a subsequent irreversible step where the fluorine atom is displaced, forming a stable thioether linkage and inactivating the enzyme.[3][4]

The following diagram illustrates this covalent inhibition pathway.

Caption: Covalent inhibition of a cysteine protease by a fluoromethyl ketone inhibitor.

Applications and Quantitative Activity Data

PFMKs have been successfully developed as potent inhibitors for several classes of proteases critical to human health.

-

Caspases: These cysteine proteases are central regulators of apoptosis (programmed cell death). PFMK-based pan-caspase inhibitors like Z-VAD-FMK are widely used as research tools to study and prevent apoptosis in various experimental models.[1]

-

Cathepsins: This family of lysosomal proteases is implicated in diseases such as cancer metastasis, arthritis, and osteoporosis.[1] The dipeptide derivative Z-Phe-Ala-CH2F was identified early on as a potent inhibitor of cathepsin B.[1]

-

Viral Proteases: Proteases essential for viral replication are prime targets for antiviral drugs. The 3C-like protease (3CLpro) of SARS-CoV and SARS-CoV-2 is a cysteine protease that has been successfully targeted by fluoromethyl ketone inhibitors.[9][10]

The table below summarizes quantitative data for representative molecules containing the -COCH2F or related fluoroketone moieties.

| Compound/Inhibitor | Target Enzyme | Activity Type | Value | Reference(s) |

| Z-Phe-Ala-CH2F | Cathepsin B | 2nd Order Rate Constant | 16,200 M⁻¹s⁻¹ | [1] |

| Boc-Asp(OMe)-FMK | Caspases (TNFα-induced) | IC₅₀ | 39 µM | [1] |

| Z-VAD-FMK | Caspase-1 / Caspase-8 | 2nd Order Rate Constant | 280,000 M⁻¹s⁻¹ | [1] |

| TFMK Inhibitor (5h) | SARS-CoV 3CL Protease | Kᵢ (initial, 10 min) | 8.8 µM | [9][11] |

| TFMK Inhibitor (5h) | SARS-CoV 3CL Protease | Kᵢ (final, 4 hr) | 0.3 µM | [9][11] |

| Naphthalene-1-carboxamide analogue 9a | ATG4B (Cysteine Protease) | IC₅₀ | <100 nM | [12] |

Synthesis and Experimental Protocols

The synthesis of peptidyl fluoromethyl ketones can be achieved through various routes, with a common strategy involving the preparation of an N-protected amino acid FMK synthon, which is then incorporated into a peptide sequence using solid-phase or solution-phase chemistry.[6][10]

The workflow below outlines a general approach for synthesizing a peptidyl FMK via an epoxide intermediate.

Caption: General synthetic workflow for a peptidyl fluoromethyl ketone (PFMK).

Protocol: Synthesis of N-Fmoc-Asp(OtBu)-CH2F Synthon

This protocol is adapted from methodologies for creating N-protected amino acid FMKs, which are building blocks for PFMK synthesis.[10]

-

Diazoketone Formation: Start with N-Fmoc-Asp(OtBu)-OH. Activate the carboxylic acid (e.g., as a mixed anhydride (B1165640) with isobutyl chloroformate) and react with diazomethane in an ethereal solution at 0 °C to yield the corresponding diazomethyl ketone.

-

Halogenation: Treat the crude diazomethyl ketone with a solution of 48% aqueous HBr or anhydrous HCl gas in diethyl ether at 0 °C to form the α-halomethyl ketone.

-

Epoxide Formation: Reduce the α-halomethyl ketone with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as THF/water to yield the halohydrin. Treat the halohydrin with a base (e.g., potassium carbonate) in methanol (B129727) to induce ring closure to the N-protected amino epoxide.

-

Fluorinative Ring Opening: Dissolve the purified amino epoxide in a suitable solvent (e.g., dichloromethane) and treat with a fluoride source, such as Olah's reagent (70% HF in pyridine), at 0 °C to room temperature to open the epoxide and form the fluoroalcohol.

-

Oxidation: The resulting N-Fmoc-Asp(OtBu)-fluoroalcohol is then oxidized using a mild oxidant like Dess-Martin periodinane in dichloromethane (B109758) to yield the final product, N-Fmoc-Asp(OtBu)-CH2F. The product is purified by flash column chromatography.

Protocol: General Assay for IC₅₀ Determination of Protease Inhibitors

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) for a slow-binding inhibitor.[11]

-

Materials:

-

Purified target protease

-

Fluorogenic or chromogenic peptide substrate specific to the enzyme

-

Assay buffer (optimized for pH, ionic strength, and additives for the target enzyme)

-

Test inhibitor stock solution (typically in DMSO)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in assay buffer. A typical final concentration range might span from 1 nM to 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

In the microplate wells, add the inhibitor dilutions and a fixed concentration of the purified enzyme.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes to 4 hours). For slow-binding or time-dependent inhibitors, the IC₅₀ value will decrease with longer incubation times, so this step is critical and should be standardized.[9][11]

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously, typically using a multichannel pipette. The substrate concentration is usually kept at or near its Michaelis-Menten constant (Kₘ).

-

Kinetic Measurement: Immediately place the plate in the reader and measure the product formation (increase in fluorescence or absorbance) over time at a constant temperature.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. Normalize the velocities to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The α-fluoromethyl ketone moiety is a validated and highly valuable electrophilic group in the design of enzyme inhibitors. Its tunable reactivity and ability to engage in covalent bond formation have made it a mainstay in the development of potent and selective probes and therapeutic candidates, particularly for the cysteine and serine protease families.[2][3] While metabolic concerns for the monofluorinated version require careful consideration during drug design, the fundamental principles of its mechanism provide a robust platform for inhibitor development. Future work will likely focus on refining selectivity through novel recognition scaffolds, exploring its utility against a broader range of enzymatic targets, and further developing metabolically stable di- and trifluoromethyl ketone analogues to harness the power of fluorine in covalent drug discovery.

References

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]

- 6. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]

- 7. [PDF] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 8. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Fluoroacetyl Chloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the use of fluoroacetyl chloride in a laboratory environment. This compound is a highly toxic, corrosive, and reactive chemical that demands stringent safety protocols to mitigate risks of exposure and injury. This document outlines its chemical and physical properties, potential hazards, required personal protective equipment (PPE), and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance and is highly toxic by inhalation and corrosive to the skin and eyes.[1][2] Ingestion can lead to fluoroacetate (B1212596) poisoning.[3] The substance reacts with water or moisture in the air to produce hydrochloric acid.[3] It is also considered a delayed convulsant, with symptoms of exposure potentially appearing as late as 20 hours.[4]

GHS Hazard Statements:

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClFO | [3] |

| Molecular Weight | 96.49 g/mol | [3] |

| Appearance | Clear liquid | [5] |

| Boiling Point | 70-71 °C | [5] |

| Solubility in Water | Reacts with water to form hydrogen chloride | [5] |

Toxicity Data and Exposure Limits

This compound is highly toxic. The toxicity is expected to be similar to that of fluoroacetate.[6] The lethal dose of fluoroacetate in humans is estimated to be 2-10 mg/kg.[3]

| Toxicity Data | Value | Species | Route | Reference |

| LC50 | 200 mg/m³/10min | Mice | Inhalation | [3] |

Occupational Exposure Limits: While specific occupational exposure limits for this compound are not well-established, limits for its decomposition product, hydrogen chloride, are available and should be considered.[7] Additionally, Protective Action Criteria (PAC) for this compound have been defined.[2]

| Substance | Limit Type | Value | Reference |

| Hydrogen Chloride | TLV-C | 5 ppm | [7] |

| This compound | PAC-1 | 0.91 mg/m³ | [2] |

| This compound | PAC-2 | 10 mg/m³ | [2] |

| This compound | PAC-3 | 60 mg/m³ | [2] |

Safe Handling and Storage

Handling:

-

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Do not eat, drink, or smoke when handling this substance.[3]

-

Use non-sparking tools to prevent ignition of flammable vapors.[8]

-

Containers should be kept securely sealed when not in use.[3]

-

Protect containers from physical damage.[3]

Storage:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[5]

-

Protect from moisture.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted to select the appropriate PPE.[9] The following are minimum recommendations for handling this compound:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | [8] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or rubber for corrosive materials), a lab coat, and closed-toe shoes. | [9] |

| Respiratory Protection | A full-face respirator with an appropriate filter cartridge should be used if exposure limits are exceeded or if irritation is experienced. | [8] |

Emergency Procedures

Immediate and appropriate response in an emergency is critical. The following diagrams outline the workflows for spills and personal exposure.

Caption: Workflow for responding to a this compound spill.

Caption: First aid procedures for personal exposure to this compound.

Experimental Protocols

Protocol for Neutralization (Quenching) of this compound:

-

Preparation: Conduct the procedure in a certified chemical fume hood. Ensure an appropriate neutralizing agent (e.g., a dilute solution of sodium bicarbonate or another mild base) is prepared and readily accessible. Wear all required PPE.

-

Slow Addition: Slowly and carefully add the this compound to the neutralizing solution with constant stirring. The reaction is exothermic, and rapid addition can cause splashing and boiling.

-

Temperature Monitoring: Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow the rate of addition and/or cool the reaction vessel in an ice bath.

-

Completion: Continue stirring the mixture for a period after the addition is complete to ensure full neutralization.

-

pH Check: Check the pH of the final solution to confirm that it is neutral.

-

Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

Protocol for a Minor Spill Cleanup:

-

Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Notify the laboratory supervisor.

-

Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and a lab coat.

-

Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1]

-

Neutralization: For acid-forming spills, a neutralizing agent like sodium bicarbonate can be carefully applied from the outside of the spill inwards.[10]

-

Collection: Once the spill is absorbed and neutralized, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]

-

Decontamination: Clean the spill area thoroughly with soap and water.[1]

-

Waste Disposal: Dispose of the hazardous waste and any contaminated cleaning materials according to institutional and local environmental regulations.[10]

Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.[10] Follow all local, state, and federal regulations for the disposal of highly toxic and corrosive chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures.

References

- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. scienceequip.com.au [scienceequip.com.au]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

Fluoroacetyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetyl chloride (C₂H₂ClFO) is a highly reactive acyl chloride of significant interest in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is, however, matched by its inherent instability, necessitating stringent handling and storage protocols. This technical guide provides a comprehensive overview of the stability and storage conditions for this compound. It consolidates available qualitative and analogous quantitative data, outlines key chemical incompatibilities, and proposes a framework for systematic stability testing. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate.

Chemical Profile and Inherent Instability

This compound is a colorless liquid that is highly susceptible to degradation, primarily through hydrolysis.[1][2] The electrophilic carbonyl carbon is readily attacked by nucleophiles, with water being a primary reactant under typical laboratory conditions. This high reactivity is a key consideration for its synthesis, handling, and storage.

Hydrolysis

The principal degradation pathway for this compound is hydrolysis, which occurs rapidly upon contact with water or atmospheric moisture. This reaction yields fluoroacetic acid and hydrochloric acid, both of which are corrosive and toxic.[1][2][3]

Diagram of the hydrolysis pathway for this compound.

Caption: Hydrolysis of this compound.

Stability Data

Quantitative stability data for this compound under various conditions is not extensively published. The following tables are presented as a template for the types of data that should be generated during a formal stability study. The qualitative assessments are based on the known reactivity of acyl chlorides.

Table 1: Temperature Stability

| Temperature | Atmosphere | Time | Purity (%) | Degradation Products (%) | Observations |

| 2-8°C | Inert (Nitrogen) | 0 | >98 | <2 | Clear, colorless liquid |

| 2-8°C | Inert (Nitrogen) | 6 months | Data not available | Data not available | Expected to be stable |

| 25°C | Inert (Nitrogen) | 1 month | Data not available | Data not available | Potential for slow decomposition |

| 40°C | Inert (Nitrogen) | 1 week | Data not available | Data not available | Significant decomposition expected |

Table 2: Humidity Stability

| Relative Humidity | Temperature | Time | Purity (%) | Degradation Products (%) | Observations |

| <10% | 25°C | 1 week | Data not available | Data not available | Minimal degradation expected |

| 50% | 25°C | 24 hours | Data not available | Data not available | Significant hydrolysis expected |

| 75% | 25°C | 1 hour | Data not available | Data not available | Rapid decomposition expected |

Recommended Storage and Handling Conditions

Given its high reactivity, particularly with water, stringent storage and handling procedures are mandatory to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C.[5] | To minimize thermal decomposition and reduce vapor pressure. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon).[1][6] | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, original container.[4] | To prevent ingress of moisture and air. |

| Container Material | Glass or other non-reactive material. | To avoid reaction with the container. |

| Light Exposure | Store in a dark place. | To prevent potential photolytic decomposition. |

| Ventilation | Store in a well-ventilated area.[4] | To safely dissipate any vapors in case of a leak. |

Chemical Incompatibilities

This compound is incompatible with a wide range of common laboratory reagents. Contact with these substances can lead to vigorous or even explosive reactions and should be strictly avoided.

Diagram illustrating the key incompatibilities of this compound.

Caption: Key Incompatibilities of this compound.

Incompatible Materials:

-

Water and Moisture: Reacts violently to produce corrosive and toxic fumes of hydrochloric acid and fluoroacetic acid.[1][3][7]

-

Bases (e.g., amines, alkalis): Reacts vigorously.[4]

-

Alcohols: Reacts vigorously.[4]

-

Strong Oxidizing Agents: May cause ignition.[4]

-

Ethers (in the presence of trace metal salts): May react vigorously or explosively.[3][7][8]

Proposed Experimental Protocol for Stability Testing

The following is a proposed protocol for conducting a comprehensive stability study of this compound, based on general principles for reactive acyl chlorides and ICH guidelines for stability testing.[9][10][11][12][13]

Objective

To evaluate the stability of this compound under various storage conditions (temperature and humidity) over a defined period.

Materials

-

This compound (purity >98%)

-

Inert gas (Nitrogen or Argon)

-

Sealed, amber glass vials with PTFE-lined caps

-

Controlled environment stability chambers

-

Gas Chromatography with Flame Ionization Detection (GC-FID) system

-

Derivatizing agent (e.g., a suitable alcohol like methanol (B129727) or ethanol (B145695) to form a stable ester for analysis)

-

Anhydrous solvents for sample preparation

Experimental Workflow

Diagram of the proposed experimental workflow for stability testing.

Caption: Proposed Stability Testing Workflow.

Procedure

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glove box), aliquot this compound into pre-cleaned and dried amber glass vials.

-

Securely seal the vials with PTFE-lined caps.

-

Prepare a sufficient number of samples for each storage condition and time point.

-

-

Storage:

-

Place the sealed vials in stability chambers set to the desired conditions (e.g., 2-8°C, 25°C with controlled low humidity, and an accelerated condition such as 40°C with controlled low humidity).

-

-

Time Points:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term studies; 0, 1, 2, and 4 weeks for accelerated studies).

-

-

Sample Analysis:

-

At each time point, carefully open a vial under an inert atmosphere.

-

Immediately derivatize a known amount of the sample by reacting it with a suitable anhydrous alcohol (e.g., methanol) to form the corresponding stable fluoroacetate (B1212596) ester. This is a common strategy for the analysis of reactive acyl chlorides.[14][15][16]

-

Dilute the derivatized sample with an appropriate anhydrous solvent.

-

Analyze the sample by GC-FID to determine the purity of the this compound (indirectly from the ester) and to identify and quantify any degradation products.

-

A validated analytical method with known standards for the parent ester and potential degradation products is crucial for accurate quantification.

-

-

Data Evaluation:

-

Record the percentage of this compound remaining and the percentage of each degradation product at each time point and storage condition.

-

Assess any changes in physical appearance (e.g., color, clarity).

-

Conclusion

This compound is a highly reactive and unstable compound that requires careful management to ensure its quality and for the safety of laboratory personnel. The primary route of degradation is hydrolysis, which is rapid and can be initiated by atmospheric moisture. Therefore, storage in a cool, dry environment under an inert atmosphere is essential. Due to the limited availability of quantitative stability data, it is strongly recommended that users of this compound conduct their own stability assessments under conditions relevant to their specific applications, following a systematic protocol as outlined in this guide. Adherence to these guidelines will help to ensure the successful and safe utilization of this valuable synthetic reagent.

References

- 1. This compound | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Trithis compound | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Kinetics of mass transfer of carbonyl fluoride, trifluoroacetyl fluoride, and trithis compound at the air/water interface (Journal Article) | OSTI.GOV [osti.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. memmert.com [memmert.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. qlaboratories.com [qlaboratories.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ovid.com [ovid.com]

- 15. japsonline.com [japsonline.com]

- 16. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Fluoroacetyl Chloride and Other Acyl Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluoroacetyl chloride with other common acyl halides, such as acetyl chloride and chloroacetyl chloride. The unique properties conferred by the highly electronegative fluorine atom significantly influence the reactivity, stability, and spectroscopic characteristics of this compound, making it a valuable but challenging reagent in organic synthesis and drug development.

Core Physicochemical and Spectroscopic Differences

The introduction of a fluorine atom at the α-position to the carbonyl group in this compound induces significant changes in its physical and spectroscopic properties compared to its non-fluorinated and chlorinated analogs.

Table 1: Comparison of Physical Properties

| Property | This compound | Acetyl Chloride | Chloroacetyl Chloride | Propionyl Chloride |

| Molecular Formula | C₂H₂ClFO | CH₃COCl | C₂H₂Cl₂O | C₃H₅ClO |

| Molar Mass ( g/mol ) | 96.49[1][2][3] | 78.50[4] | 112.94[5][6] | 92.52[7] |

| Boiling Point (°C) | 70-71[2][3][8] | 51[4][9][10] | 106[5] | 80[7] |

| Melting Point (°C) | -16.1 (estimated)[8] | -112[4] | -22[5] | -94[7] |

| Density (g/mL) | 1.381 @ 20°C[8] | 1.11[4] | 1.42[5] | 1.065[7] |

Table 2: Comparative Spectroscopic Data

| Spectroscopic Data | This compound | Acetyl Chloride | Chloroacetyl Chloride |

| ¹H NMR (δ, ppm) | ~4.5-5.0 (d, JH-F ≈ 47 Hz) | ~2.67 (s)[11] | ~4.45 (s)[12] |

| IR C=O Stretch (cm⁻¹) | ~1810-1820 | ~1802[9] | ~1800[6] |

Note: Spectroscopic values can vary based on the solvent used.

The strong inductive effect of the fluorine atom in this compound significantly deshields the adjacent protons, resulting in a characteristic downfield shift in the ¹H NMR spectrum, which is also split into a doublet by the fluorine. The C=O stretching frequency in the IR spectrum is also shifted to a higher wavenumber compared to acetyl chloride, indicative of a more polarized and electrophilic carbonyl group.

Reactivity and Electronic Effects

The primary difference in reactivity stems from the powerful electron-withdrawing nature of the fluorine atom. This inductive effect makes the carbonyl carbon of this compound significantly more electrophilic than that of other acyl chlorides. Consequently, it is highly susceptible to nucleophilic attack.[13]

Acyl halides undergo nucleophilic acyl substitution.[10] The reactivity is governed by two main factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. While chloride is a good leaving group, the heightened electrophilicity of the carbonyl carbon in this compound makes it exceptionally reactive.[13][14]

// Relationships F_atom -> Inductive [label="causes", color="#5F6368"]; Inductive -> Carbonyl_C [label="leads to", color="#5F6368"]; Carbonyl_C -> Reactivity_FAC [label="results in", color="#5F6368"]; R_group -> Weaker_Inductive [label="causes", color="#5F6368"]; Weaker_Inductive -> Less_Carbonyl_C [label="leads to", color="#5F6368"]; Less_Carbonyl_C -> Reactivity_AC [label="results in", color="#5F6368"]; Reactivity_FAC -> Reactivity_AC [style=invis]; // for layout } caption { label = "Reactivity Comparison of Acyl Halides"; fontsize = 12; fontname = "Arial"; }

Caption: Factors influencing the reactivity of this compound versus other acyl halides.

Experimental Protocols

The high reactivity of this compound necessitates careful handling and specific experimental conditions. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[15][16] this compound is extremely sensitive to moisture and will react with water in the air to produce hydrochloric acid.[1][3]

General Protocol for Esterification using this compound

This protocol outlines the synthesis of an ester via the reaction of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct[4]

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Reagents: Dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in the flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add this compound (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the dropping funnel and add it dropwise to the stirred alcohol solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[17]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude ester.

-

-

Purification: Purify the crude product by column chromatography or distillation.

Caption: A typical experimental workflow for esterification using this compound.

Safety and Handling

This compound is a corrosive and toxic substance that requires stringent safety measures.[3][18]

-

Inhalation: Highly toxic if inhaled.[3] Work in a well-ventilated area, preferably a chemical fume hood.[15]

-

Skin and Eye Contact: Causes severe skin burns and eye damage.[3][8] Wear appropriate protective clothing, gloves, and eye/face protection.[8][16]

-

Moisture Sensitivity: Reacts violently with water to produce toxic fumes of hydrogen chloride and fluorine-containing compounds.[1][8] Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

-

Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material like sand or vermiculite.[1][15]

Applications in Drug Development

The –COCH₂F moiety is a valuable pharmacophore in drug design. Its introduction can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a key reagent for introducing this group into organic molecules.[2] The high reactivity of this compound allows for the acylation of even weakly nucleophilic substrates, which is advantageous in complex syntheses. However, this high reactivity also demands careful control of reaction conditions to avoid side reactions.

References

- 1. This compound | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - ProChem, Inc. [prochemonline.com]

- 4. Acetyl_chloride [chemeurope.com]

- 5. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 6. Acetyl chloride, chloro- [webbook.nist.gov]

- 7. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. asapglobe.com [asapglobe.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetyl chloride(75-36-5) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. quora.com [quora.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for N-Acylation of Primary Amines using Fluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. These bonds are prevalent in a vast array of biologically active molecules, including pharmaceuticals, peptides, and natural products. Fluoroacetyl chloride serves as a reactive electrophile for the introduction of the fluoroacetyl moiety onto primary amines. The resulting N-fluoroacetylated compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, altered basicity, and enhanced binding affinity.

This document provides detailed application notes and experimental protocols for the N-acylation of primary amines using this compound. It includes information on reaction conditions, safety and handling, a general experimental procedure, and a summary of representative reaction data.

Safety and Handling of this compound

This compound is a corrosive, toxic, and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[1][2][3]

Hazards:

-

Toxicity: Harmful if swallowed or inhaled.[2] Can cause severe damage to the respiratory system.[1] There is no known antidote for fluoroacetate (B1212596) intoxication.[3][4]

-

Corrosivity: Causes severe skin burns and eye damage.[2]

-

Reactivity: Reacts violently with water and moisture to produce toxic hydrogen chloride and hydrogen fluoride (B91410) fumes.[2][3] It may also react vigorously with ethers in the presence of metal salts.

-

Flammability: Combustible liquid with a slight fire hazard when exposed to heat or flame.[1] Combustion products include carbon dioxide, hydrogen chloride, phosgene, and hydrogen fluoride.[1]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, protective clothing, and a full-face respirator.[1]

-

Tightly fitting safety goggles are mandatory.[1]

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[2]

-

Keep away from incompatible materials such as oxidizing agents, water, and bases.[1]

-

Ground and bond containers when transferring material to prevent static discharge.

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area and remove all ignition sources.[1]

-

Absorb small spills with inert materials like sand or vermiculite.[1]

-

For larger spills, contain the spill and prevent it from entering drains.[1]

-

In case of skin contact, immediately flush with plenty of water and remove contaminated clothing.[1]

-